molecular formula C10H7F2NO B13181396 3-(2,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile

3-(2,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13181396
M. Wt: 195.16 g/mol
InChI Key: YMKJOIQBGAKZHM-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a difluorophenyl group attached to an oxirane ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the oxirane ring. The nitrile group can be introduced through a subsequent reaction with a cyanating agent like sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate under elevated temperatures.

Major Products

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(2,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets. The nitrile group can also participate in hydrogen bonding and other interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Difluorophenyl)-3-methyloxirane-2-carboxylic acid
  • 3-(2,5-Difluorophenyl)-3-methyloxirane-2-methanol
  • 3-(2,5-Difluorophenyl)-3-methyloxirane-2-amine

Uniqueness

3-(2,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both the oxirane ring and the nitrile group, which confer distinct reactivity and potential for diverse applications. The difluorophenyl group also enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H7F2NO/c1-10(9(5-13)14-10)7-4-6(11)2-3-8(7)12/h2-4,9H,1H3

InChI Key

YMKJOIQBGAKZHM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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